molecular formula C7H3ClN2O6 B1607894 4-Chloro-2,6-dinitrobenzoic acid CAS No. 95192-57-7

4-Chloro-2,6-dinitrobenzoic acid

Cat. No.: B1607894
CAS No.: 95192-57-7
M. Wt: 246.56 g/mol
InChI Key: GQWMLRJMEVDSOK-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 and a molecular weight of 246.56 g/mol. It is a yellow crystalline powder that is widely used in various fields, including medical, environmental, and industrial research. This compound is a derivative of benzoic acid and contains two nitro groups and one chlorine atom.

Preparation Methods

The synthesis of 4-Chloro-2,6-dinitrobenzoic acid can be achieved through several routes. One common method involves the nitration of 4-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid . Another method involves the oxidation of 4-chloro-2,6-dinitrotoluene using sodium dichromate and sulfuric acid . The reaction conditions typically require careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Chloro-2,6-dinitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium dichromate, and hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-2,6-dinitrobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: It is used in the study of enzyme kinetics and as a probe for studying biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

4-Chloro-2,6-dinitrobenzoic acid can be compared with other similar compounds, such as:

    4-Chloro-3,5-dinitrobenzoic acid: This compound has similar chemical properties but differs in the position of the nitro groups.

    3,5-Dinitrobenzoic acid: This compound lacks the chlorine atom and has different reactivity and applications.

    2,4-Dinitrobenzoic acid: This compound has nitro groups in different positions and exhibits different chemical behavior.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWMLRJMEVDSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376604
Record name 4-chloro-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95192-57-7
Record name 4-chloro-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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